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A Comprehensive Technical Guide to 4-Bromo-2-
methyl-6-nitrophenol
An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive literature review of 4-bromo-2-methyl-6-
nitrophenol (CAS No: 20294-50-2), a substituted nitrophenol of significant interest in synthetic

organic chemistry. While detailed research on this specific molecule is limited, this document

consolidates available data on its synthesis, physicochemical properties, and safety protocols.

By analyzing its structural components and the known applications of its precursors, this guide

elucidates its potential as a versatile intermediate in the development of complex chemical

entities, particularly in the pharmaceutical and agrochemical sectors. The document includes

detailed, field-proven protocols, comparative spectroscopic analysis, and a discussion of the

chemical logic underpinning its synthesis and reactivity.

Introduction and Chemical Identity
4-Bromo-2-methyl-6-nitrophenol is an aromatic organic compound characterized by a phenol

ring substituted with a bromine atom, a methyl group, and a nitro group. Its unique substitution

pattern—with the hydroxyl, nitro, and methyl groups ortho or para to each other—governs its

chemical reactivity and potential utility as a molecular building block. The electron-withdrawing
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nature of the nitro and bromo groups, combined with the electron-donating effect of the methyl

group, creates a nuanced electronic environment on the aromatic ring, making it a valuable

intermediate for further functionalization.

The precursor, 4-bromo-2-methylphenol, is recognized as a crucial intermediate in the

synthesis of various active pharmaceutical ingredients (APIs), including those with analgesic,

anti-inflammatory, or antimicrobial properties.[1][2] This established role suggests that 4-
bromo-2-methyl-6-nitrophenol, with the additional reactive nitro group, holds significant,

albeit largely unexplored, potential for creating diverse and complex molecular architectures.

Physicochemical and Safety Data
A summary of the key physicochemical properties of 4-bromo-2-methyl-6-nitrophenol is
presented below. This data is essential for its proper handling, storage, and use in experimental

settings.

Table 1: Physicochemical Properties of 4-Bromo-2-methyl-6-nitrophenol

Property Value Source(s)

CAS Number 20294-50-2

Molecular Formula C₇H₆BrNO₃ [3]

Molecular Weight 232.03 g/mol [3]

Appearance Yellow solid (predicted) [3]

Melting Point 90.5 °C [3]

Boiling Point 278.5 °C at 760 mmHg [3]

Density 1.8 ± 0.1 g/cm³ [3]

Flash Point 122.2 ± 25.9 °C [3]

Vapor Pressure 0.00252 mmHg at 25°C [3]

Safety and Handling
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4-Bromo-2-methyl-6-nitrophenol is classified as a hazardous substance and requires careful

handling in a well-ventilated area.[3] Appropriate personal protective equipment (PPE),

including gloves and safety goggles, should be worn at all times.[3]

GHS Hazard Statements:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Precautionary Statements:

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[3]

P280: Wear protective gloves/clothing/eye protection.[3]

P301+P317: If swallowed, get medical help.[3]

P302+P352: If on skin, wash with plenty of water.[3]

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

P501: Dispose of contents/container in accordance with local regulations.[3]

Synthesis and Mechanistic Rationale
The most viable synthetic route to 4-bromo-2-methyl-6-nitrophenol is the regioselective

nitration of its precursor, 4-bromo-2-methylphenol (also known as 4-bromo-o-cresol). This

electrophilic aromatic substitution reaction is governed by the directing effects of the

substituents on the phenol ring.

The Causality of Regioselectivity
The outcome of the nitration reaction is dictated by the powerful activating and directing effects

of the hydroxyl (-OH) group, which is an ortho, para-director. The methyl (-CH₃) group is also
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an ortho, para-director, while the bromo (-Br) group is a deactivating but ortho, para-directing

substituent.

Activating Groups: The -OH group is the strongest activating group, strongly directing

incoming electrophiles to the positions ortho and para to it (C2, C4, C6).

Steric Hindrance: The C4 position is already occupied by a bromine atom.

Directing Effect: The combined directing effects of the hydroxyl and methyl groups strongly

favor the introduction of the nitro group at the C6 position, which is ortho to the hydroxyl

group.[4]

The workflow for this synthesis is visualized below.

Synthesis Pathway of 4-Bromo-2-methyl-6-nitrophenol

Starting Material:
4-Bromo-2-methylphenol

Electrophilic Aromatic Substitution:
Nitration

Conditions:
0-5 °C

Reaction Quench:
Pour onto crushed ice

Reagents:
HNO₃ / H₂SO₄

(Nitrating Mixture)

Product:
4-Bromo-2-methyl-6-nitrophenol

Workup & Purification:
Filtration, Washing,

Recrystallization

Click to download full resolution via product page
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Caption: Synthetic pathway for 4-Bromo-2-methyl-6-nitrophenol.

Detailed Experimental Protocol: Nitration of 4-Bromo-2-
methylphenol
This protocol is adapted from established procedures for the nitration of substituted phenols.[4]

Materials:

4-Bromo-2-methylphenol

Concentrated Sulfuric Acid (H₂SO₄)

Concentrated Nitric Acid (HNO₃)

Crushed Ice

Deionized Water

Ethanol/Water mixture (for recrystallization)

Standard laboratory glassware, magnetic stirrer, and ice-salt bath.

Procedure:

Prepare the Phenol Solution: In a flask equipped with a magnetic stirrer, cool concentrated

sulfuric acid to 0 °C using an ice-salt bath.

Slowly and carefully add 4-bromo-2-methylphenol (1.0 eq) to the cold sulfuric acid with

vigorous stirring. Ensure the temperature is maintained below 5 °C throughout the addition.

Prepare the Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly

adding concentrated nitric acid (1.1 eq) to a small volume of cold, concentrated sulfuric acid.

Perform the Nitration: Add the prepared nitrating mixture dropwise to the phenol solution.

The temperature of the reaction must be strictly maintained below 5 °C to prevent over-

nitration and oxidative side reactions.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2

hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

Quenching and Precipitation: Once the starting material is consumed, carefully pour the

reaction mixture onto a large volume of crushed ice with constant stirring. A yellow

precipitate of the crude product should form.

Isolation: Collect the solid product by vacuum filtration.

Washing: Wash the collected solid thoroughly with cold deionized water until the washings

are neutral to litmus paper. This step is crucial to remove residual acid.

Purification: Purify the crude product by recrystallization from a suitable solvent system, such

as an ethanol/water mixture, to yield pure 4-bromo-2-methyl-6-nitrophenol.

Spectroscopic Analysis and Structural Confirmation
Definitive structural confirmation of a synthesized compound is a cornerstone of chemical

research. As published experimental spectra for 4-bromo-2-methyl-6-nitrophenol are scarce,

this section provides a comparative analysis based on expected values and data from

structurally similar analogs like 4-bromo-2-nitrophenol.[5] This approach allows for a logical and

scientifically grounded interpretation of what experimental data should reveal.
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Logic for Spectroscopic Structural Elucidation

Spectroscopic Methods

Information Gained

NMR Spectroscopy
(¹H & ¹³C)

Proton & Carbon Environment
Connectivity

Mass Spectrometry
(EI)

Molecular Weight
Isotopic Pattern (Br)

Fragmentation

IR Spectroscopy
(FTIR)

Presence of Key
Functional Groups
(-OH, -NO₂, C-Br)

Confirmed Structure:
4-Bromo-2-methyl-6-nitrophenol

Click to download full resolution via product page

Caption: Logic diagram for structural elucidation from spectroscopic data.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
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Assignment Type
Predicted Chemical

Shift (δ, ppm)

Rationale /

Comparison

Phenolic -OH ¹H ~10.5 - 11.5 (broad s)

Strong deshielding

due to hydrogen

bonding with the

ortho-nitro group.

Analog 4-bromo-2-

nitrophenol shows a

peak at ~10.9 ppm.[5]

Aromatic C5-H ¹H ~8.0 - 8.2 (d)

Deshielded by the

para-bromo and ortho-

nitro groups.

Aromatic C3-H ¹H ~7.6 - 7.8 (d)

Influenced by the

ortho-methyl and

para-bromo groups.

Methyl C2-CH₃ ¹H ~2.3 - 2.5 (s)

Typical range for an

aromatic methyl

group.

C1-OH ¹³C ~152 - 156
Carbon attached to

the hydroxyl group.

C6-NO₂ ¹³C ~138 - 142

Carbon attached to

the electron-

withdrawing nitro

group.

C4-Br ¹³C ~115 - 120

Carbon attached to

bromine, shows a

lower chemical shift.

C2-CH₃ ¹³C ~130 - 135
Carbon attached to

the methyl group.

C3 & C5 ¹³C ~125 - 132
Aromatic carbons

bearing protons.

-CH₃ ¹³C ~15 - 18 Methyl carbon signal.
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Data is predicted based on comparative analysis presented by BenchChem.[5]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion

peak. A key feature will be the characteristic isotopic pattern for a bromine-containing

compound, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) corresponding to the ⁷⁹Br

and ⁸¹Br isotopes.

Expected Fragmentation Pattern:

[M]⁺: m/z 231/233

[M-NO₂]⁺: Loss of the nitro group (46 Da), m/z 185/187

[M-Br]⁺: Loss of the bromine atom (79/81 Da), m/z 152

Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence for the key functional groups present in the

molecule.

Table 3: Predicted IR Absorption Bands

Functional Group
Expected Wavenumber

(cm⁻¹)
Vibration Type

Phenolic -OH 3200 - 3500 (broad) O-H Stretch

Aromatic C-H 3000 - 3100 C-H Stretch

Nitro N-O 1500 - 1550 (asymmetric) N-O Stretch

Nitro N-O 1340 - 1380 (symmetric) N-O Stretch

Aromatic C=C 1450 - 1600 C=C Stretch

C-Br 500 - 600 C-Br Stretch

Data is predicted based on standard IR correlation tables and comparative analysis.[5]
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Chemical Reactivity and Potential Applications
While specific applications of 4-bromo-2-methyl-6-nitrophenol are not widely documented, its

structure suggests significant potential as a synthetic intermediate. Its reactivity is dominated

by the interplay of its three functional groups.

Phenolic Hydroxyl Group: The acidic proton can be deprotonated to form a phenoxide, which

can act as a nucleophile in Williamson ether synthesis or other substitution reactions.

Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an

amino group (-NH₂), which is a common precursor for the synthesis of amides,

sulfonamides, and heterocyclic compounds like benzimidazoles or benzoxazoles. This

transformation dramatically alters the electronic properties of the ring and opens up new

synthetic pathways.

Aromatic Ring: The ring itself can undergo further electrophilic or nucleophilic aromatic

substitution, although the existing substituents will heavily influence the conditions required

and the regioselectivity of such reactions.

Given that its precursor, 4-bromo-2-methylphenol, is used in the synthesis of pharmaceuticals

and agrochemicals, it is logical to infer that 4-bromo-2-methyl-6-nitrophenol is a valuable

intermediate for creating libraries of novel compounds for biological screening.[1][2] The

introduction of a reducible nitro group provides a strategic advantage for building molecular

complexity.

Conclusion and Future Outlook
4-Bromo-2-methyl-6-nitrophenol is a fine chemical with considerable, yet underexplored,

potential. This guide has synthesized the available information to provide a robust framework

for its synthesis, characterization, and safe handling. The clear synthetic pathway via nitration

of 4-bromo-2-methylphenol makes it an accessible target for research laboratories.

Future research should focus on experimentally validating the predicted spectroscopic data

and exploring the synthetic utility of this compound. In particular, the reduction of the nitro

group to an amine and subsequent derivatization could lead to the discovery of novel

molecules with potential applications in drug discovery and materials science. As the demand
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for complex and diverse chemical scaffolds grows, intermediates like 4-bromo-2-methyl-6-
nitrophenol will continue to be of high interest to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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